molecular formula C6H6BN3O2 B068690 (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid CAS No. 183282-45-3

(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid

Cat. No. B068690
M. Wt: 162.94 g/mol
InChI Key: FXWWSHVAIPUGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid" is a compound of interest due to its potential in various chemical reactions and properties, serving as a crucial intermediate in organic synthesis, including coupling reactions and the construction of heterocyclic compounds. Its unique structure incorporates both the boronic acid and triazole functionalities, making it versatile in chemical applications.

Synthesis Analysis

The synthesis of related triazole derivatives often involves palladium-catalyzed oxidative coupling reactions. For instance, the oxidative coupling of triazol-1-yloxyquinazolines with aryl boronic acids using palladium catalysis demonstrates excellent control and yields, indicating a pathway potentially relevant for synthesizing "(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid" derivatives (Wacharasindhu et al., 2009).

Molecular Structure Analysis

The molecular structure of boronic acid derivatives reveals their ability to participate in dynamic covalent chemistry, forming stable complexes and demonstrating unique reactivity patterns. The study of boronic acids and their derivatives emphasizes their potential in supramolecular chemistry due to their dynamic covalent reactivity, forming stable complexes (Georgiou et al., 2017).

Chemical Reactions and Properties

Boronic acids are known for their catalytic properties and participation in various chemical reactions, including cycloadditions and the formation of heterocyclic compounds. The versatility of boronic acids in catalysis, as demonstrated by their application in [3+2] dipolar cycloadditions, highlights their importance in synthetic chemistry (Zheng et al., 2010).

Scientific Research Applications

Synthesis and Biological Studies

  • Application in Synthesis of Antibacterial and Antifungal Compounds: A study by Bhut Dipakkumar Narsibhai et al. (2012) explored the synthesis of compounds using 1H-Benzo[d][1,2,3]triazol-5-yl derivatives, which demonstrated antibacterial and antifungal activities.

Antibacterial, Antifungal, and Anticonvulsant Evaluation

  • Medicinal Applications in Anticonvulsant Activity: A study conducted by A. Rajasekaran et al. (2006) showed that novel compounds synthesized using 1H-Benzo[d][1,2,3]triazol-5-yl derivatives exhibited antibacterial, antifungal, and excellent anticonvulsant activities.

Green Chemistry Synthesis Approaches

  • Eco-friendly Synthesis Techniques: The work of Nirmalya Mukherjee et al. (2013) emphasized a solvent-free, one-pot synthesis method involving 1H-Benzo[d][1,2,3]triazol-5-yl derivatives, highlighting greener chemistry applications.

Synthesis in Peptide Coupling

  • Use in Peptide Synthesis: M. Lakshman et al. (2014) demonstrated that compounds containing 1H-Benzo[d][1,2,3]triazol-5-yl are used in peptide coupling, leading to the formation of novel nucleoside-like compounds. This indicates its relevance in peptide synthesis and possibly drug design (Lakshman et al., 2014).

Antioxidant Property Evaluation

  • Antioxidant Activities: Dmitro V. Dovbnya et al. (2022) investigated new compounds synthesized using 1H-Benzo[d][1,2,3]triazol-5-yl derivatives for their antioxidant activities, contributing to the understanding of its role in mitigating oxidative stress (Dovbnya et al., 2022).

Glycine Transporter 1 Inhibitors

  • Neurological Drug Development: A study by V. D. da Silva et al. (2020) explored the use of 1,2,3-triazole derivatives, including 1H-Benzo[d][1,2,3]triazol-5-yl, in the development of Glycine Transporter 1 inhibitors, indicating potential in cognitive disorder treatments.

Catalytic Synthesis for HSP90 Inhibitors

  • Catalysis in Drug Synthesis: Research by S. Ferrini et al. (2015) involved the use of 1H-Benzo[d][1,2,3]triazol-5-yl derivatives in the catalytic synthesis of compounds active as HSP90 inhibitors, a crucial target in cancer therapy.

Antimicrobial Activity

  • Antimicrobial Compound Synthesis: M. Shaikh et al. (2014) synthesized derivatives of 1H-Benzo[d][1,2,3]triazol-5-yl that showed significant antimicrobial activity against various bacteria, highlighting its role in developing new antimicrobial agents (Shaikh et al., 2014).

Optical and Photophysical Applications

  • Optoelectronic Applications: A study by I. Torres et al. (2016) on T-Shaped 2H-benzo[d][1,2,3]triazole derivatives revealed their potential in optoelectronic applications due to their photophysical properties and ability to form organized aggregates.

Drug-likeness and Microbial Investigation

  • Drug Development and Antimicrobial Properties: Research by K. Pandya et al. (2019) involved the synthesis and characterization of 1H-Benzo[d][1,2,3]triazole derivatives, assessing their drug-likeness and antimicrobial properties.

Safety And Hazards

“(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists .

Future Directions

The versatile biological properties of benzotriazole derivatives, including “(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid”, suggest that they could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2H-benzotriazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3,11-12H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWWSHVAIPUGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NNN=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423507
Record name 2H-Benzotriazol-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid

CAS RN

183282-45-3
Record name 2H-Benzotriazol-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid
Reactant of Route 2
(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid
Reactant of Route 3
(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid
Reactant of Route 4
(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid
Reactant of Route 5
(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.